4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide is a versatile chemical compound with a molecular weight of 210.28 g/mol. It is known for its high purity, typically at least 95% . This compound is valuable in various research and development endeavors due to its unique molecular structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the carboxamide group: This step often involves the reaction of the pyrazole derivative with an isocyanate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-N,1-bis(propan-2-yl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1,3-dimethyl-4-amino-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-N,1-di(propan-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-6(2)12-10(15)9-8(11)5-14(13-9)7(3)4/h5-7H,11H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRYTNFZRFHPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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